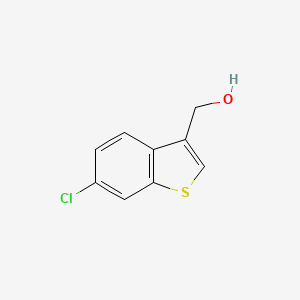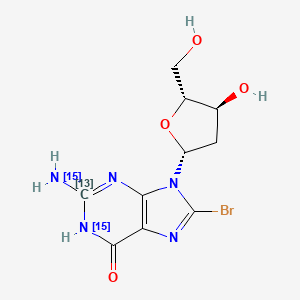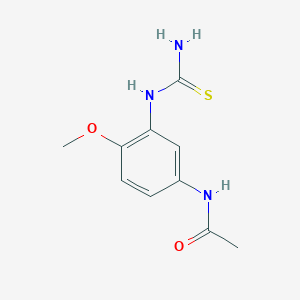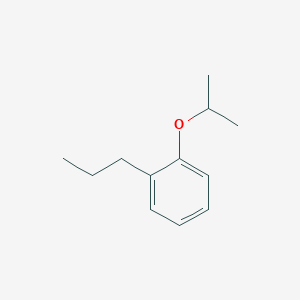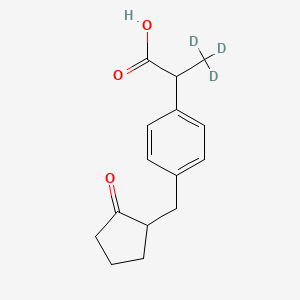
Loxoprofen-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Loxoprofen-d3 is a deuterated form of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in musculoskeletal conditions. Loxoprofen is a propionic acid derivative and is marketed under various trade names such as Loxonin, Loxomac, and Oxeno . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of loxoprofen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Loxoprofen-d3 involves the incorporation of deuterium atoms into the loxoprofen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the loxoprofen molecule are replaced with deuterium atoms under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for the characterization and quality control of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Loxoprofen-d3 undergoes various chemical reactions, including:
Oxidation: The conversion of the parent drug to hydroxylated metabolites.
Reduction: The reduction of the carbonyl group to form alcohol metabolites.
Substitution: The replacement of hydrogen atoms with deuterium atoms during synthesis.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include deuterated solvents, reducing agents such as sodium borohydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include its active trans-alcohol metabolite and various hydroxylated and glucuronide conjugates .
Applications De Recherche Scientifique
Loxoprofen-d3 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of loxoprofen in the body.
Metabolic Pathway Analysis: To identify and characterize the metabolites of loxoprofen.
Drug Interaction Studies: To investigate the interactions of loxoprofen with other drugs and their impact on its pharmacokinetics.
Biological Research: To study the effects of loxoprofen on various biological pathways and targets.
Industrial Applications: To develop and optimize formulations of loxoprofen for therapeutic use
Mécanisme D'action
Loxoprofen-d3, like its parent compound, is a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are responsible for the formation of prostaglandins, which are mediators of pain, fever, and inflammation. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
Comparaison Avec Des Composés Similaires
Loxoprofen-d3 is similar to other NSAIDs in the propionic acid derivatives group, such as ibuprofen and naproxen. it has unique properties that make it distinct:
Metabolic Pathway: Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol metabolite, whereas ibuprofen and naproxen are active in their parent forms.
Gastrointestinal Tolerance: Loxoprofen has been shown to cause less gastric irritation compared to other NSAIDs, making it a preferred option for patients with gastrointestinal sensitivity
Similar Compounds
Ibuprofen: Another propionic acid derivative NSAID used for pain and inflammation.
Naproxen: A propionic acid derivative NSAID with similar uses but different pharmacokinetic properties.
Ketoprofen: An NSAID with similar anti-inflammatory and analgesic effects but different metabolic pathways
This compound’s unique properties and applications make it a valuable compound in scientific research and therapeutic use. Its deuterated form allows for detailed pharmacokinetic and metabolic studies, contributing to a better understanding of its effects and interactions.
Propriétés
Formule moléculaire |
C15H18O3 |
|---|---|
Poids moléculaire |
249.32 g/mol |
Nom IUPAC |
3,3,3-trideuterio-2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)/i1D3 |
Clé InChI |
YMBXTVYHTMGZDW-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


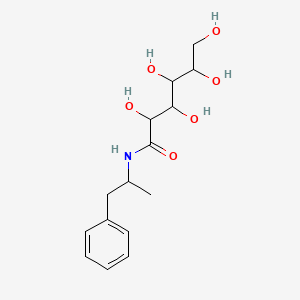
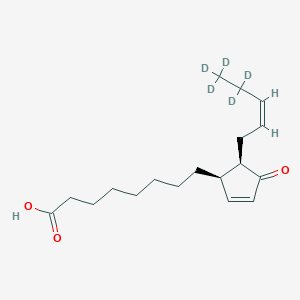
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)

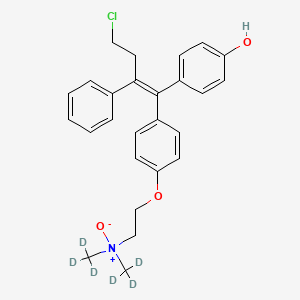
![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)
